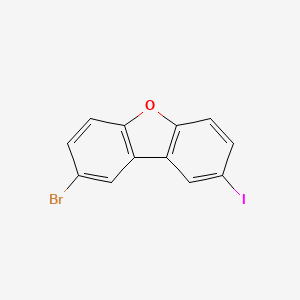

2-Bromo-8-iododibenzofuran

Overview

Description

2-Bromo-8-iododibenzofuran is a potent, cell-permeable inhibitor of the Ca2±dependent protease, calpain . It prevents collagen- and thrombin-induced platelet aggregation, probably by blocking calpain induced phospholipase C and thromboxane synthase activation .

Molecular Structure Analysis

The molecular formula of 2-Bromo-8-iododibenzofuran is C12H6BrIO, and its molecular weight is 372.99 . It appears as a white to almost white powder or crystal .Physical And Chemical Properties Analysis

2-Bromo-8-iododibenzofuran is a solid at 20°C . The compound has a melting point range of 171.0 to 175.0°C .Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of 2-Bromo-8-iododibenzofuran derivatives is in the field of synthetic chemistry, where these compounds are used as building blocks for more complex molecular structures. For instance, the synthesis of 3-Bromo-2-phenylbenzofuran was achieved through Sonogashira cross-coupling reaction and cyclization from 2-iodophenol, showcasing the potential for creating complex compounds with specific structural characteristics. The resultant compound was obtained with a high overall yield (91.1%), and its structure was thoroughly characterized using 1H NMR and MS spectra (Shu, 2011).

Palladium-Catalyzed Domino Reactions

Another significant application of similar compounds is in palladium-catalyzed domino reactions. For instance, a study demonstrated the palladium-catalyzed tandem cyclization of various alkene-tethered aryl iodides. This protocol utilized o-bromobenzoic acids as coupling partners to achieve the insertion of aromatic rings through the cleavage of C(sp2)-Br and decarboxylation, resulting in the assembly of various dibenzoisoquinolinediones and dibenzoisoquinolinones. This approach was noted for its regioselective product formation and broad substrate scope (Luo et al., 2019).

Mechanistic Studies and Library Synthesis

Further, the potential of 2-Bromo-8-iododibenzofuran derivatives extends into mechanistic studies and the synthesis of focused libraries. A study detailed the efficient synthesis of 2- or 4-iododibenzofurans via CuI-mediated sequential iodination/cycloetherification of two aromatic C-H bonds in o-arylphenols. This process allowed for the modification of both preexisting electron-withdrawing groups and the newly introduced iodide, facilitating a focused dibenzofuran library synthesis. The mechanistic aspect of this study suggested a Cu(III)-mediated rate-limiting C-H activation step in cycloetherification (Zhao et al., 2012).

Cu-Catalyzed Reactions for Diverse Synthesis

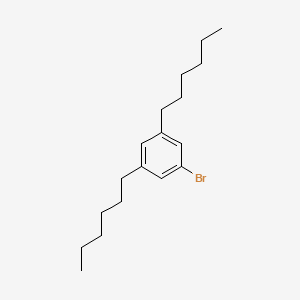

Additionally, 1-bromo-2-iodobenzenes, a structurally related compound, were used in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones to selectively deliver 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This process was noted for its high regioselectivity and based on an intermolecular Ullmann-type C-arylation followed by an intramolecular Ullmann-type O-arylation. The study highlighted the potential for creating substituted products by employing various substituted 1-bromo-2-iodobenzenes and 1,3-cyclohexanediones as substrates (Aljaar et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-bromo-8-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVNDQRPHHDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)

![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)